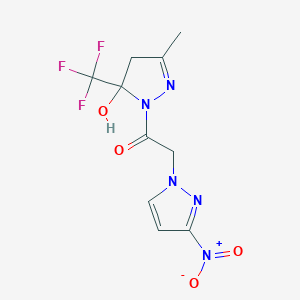![molecular formula C17H17ClN4O B279805 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279805.png)
6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, also known as CEP, is a pyrazolopyrimidine derivative that has been studied for its potential as an anti-cancer agent. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
Mechanism of Action
The mechanism of action of 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of the DNA damage response pathway. This compound has been shown to inhibit the activity of the ataxia-telangiectasia mutated (ATM) kinase, which is a key regulator of the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage and ultimately cell death in cancer cells. This compound has also been shown to inhibit the activity of the DNA repair protein, poly(ADP-ribose) polymerase (PARP), which further enhances the DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This selectivity is thought to be due to the high expression of ATM and PARP in cancer cells compared to normal cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the investigation of its anti-cancer properties without causing significant toxicity to normal cells. Another advantage is its ability to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
For research on 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include investigating its potential as an anti-inflammatory agent, as well as its ability to sensitize cancer cells to immunotherapy. In addition, further studies are needed to optimize the synthesis method of this compound and improve its solubility in aqueous solutions. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as an anti-cancer agent in humans.
Synthesis Methods
The synthesis of 6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the reaction of 2-chloroethylamine hydrochloride with 5-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid in the presence of triethylamine and N,N’-dicyclohexylcarbodiimide. The resulting intermediate is then treated with N-phenylethylamine to obtain the final product, this compound. This synthesis method has been optimized and yields this compound with high purity and yield.
Scientific Research Applications
6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, inhibiting the growth of various cancer cell lines including breast, lung, and colon cancer. This compound has also been shown to sensitize cancer cells to radiation and chemotherapy, making it a potential adjuvant therapy. In addition, this compound has been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of pro-inflammatory cytokines.
Properties
Molecular Formula |
C17H17ClN4O |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
6-(2-chloroethyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C17H17ClN4O/c1-12(14-5-3-2-4-6-14)20-17(23)15-9-16-19-10-13(7-8-18)11-22(16)21-15/h2-6,9-12H,7-8H2,1H3,(H,20,23) |
InChI Key |
LREUSPPTIQTXMF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN3C=C(C=NC3=C2)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279723.png)
![3,5-bis(difluoromethyl)-1-{[(6-methoxy-2-naphthyl)oxy]acetyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279725.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B279728.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-4-nitro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279732.png)
![Ethyl 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279733.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![[5-[(3,5-dimethyl-4-nitro-1-pyrazolyl)methyl]-2-furanyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B279737.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)

![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
